2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro and methyl groups in the benzene rings can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps:
Formation of the Sulfonyl Chloride: The initial step often involves the chlorination of 4-chlorobenzenesulfonic acid to form 4-chlorobenzenesulfonyl chloride.
Amide Bond Formation: The sulfonyl chloride is then reacted with 4-methylphenylamine to form the sulfonamide intermediate.
Final Coupling: The intermediate is coupled with 2-chlorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the chloro groups.
Oxidation: Oxidized forms of the sulfonamide group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or proteins involved in microbial cell wall synthesis or metabolic pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of cell wall synthesis, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Chlorophenyl)-2-chlorobenzamide: Similar structure but lacks the sulfonyl group.
N-(4-Methylphenyl)-2-chlorobenzamide: Similar structure but lacks the sulfonyl and chloro groups.
Uniqueness
2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE is unique due to the presence of both chloro and sulfonyl groups, which can enhance its chemical reactivity and biological activity compared to simpler sulfonamides.
Properties
Molecular Formula |
C20H15Cl2NO3S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H15Cl2NO3S/c1-14-6-10-16(11-7-14)23(20(24)18-4-2-3-5-19(18)22)27(25,26)17-12-8-15(21)9-13-17/h2-13H,1H3 |
InChI Key |
MYZCTAIJHNCLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.